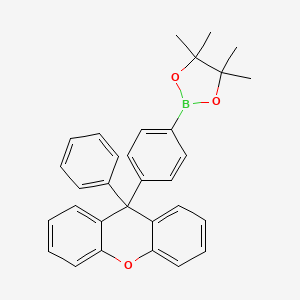
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenyl-substituted xanthene derivative with a boronic acid or boronic ester under specific conditions. The reaction might require a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the design of enzyme inhibitors and other biologically active molecules.
Medicine
Boronic esters are explored for their potential in drug development, particularly in cancer therapy and as enzyme inhibitors.
Industry
In the industry, boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 9-Phenyl-9H-xanthene
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of xanthene derivatives. This makes it particularly useful in specialized organic synthesis applications.
Propriétés
Formule moléculaire |
C31H29BO3 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-20-18-23(19-21-24)31(22-12-6-5-7-13-22)25-14-8-10-16-27(25)33-28-17-11-9-15-26(28)31/h5-21H,1-4H3 |
Clé InChI |
QOPNRGBDSCZUPQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















